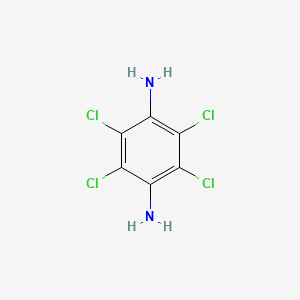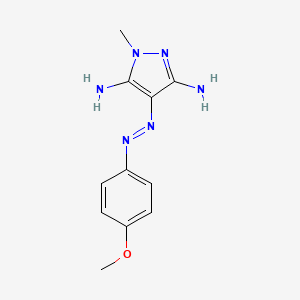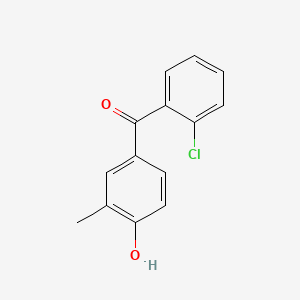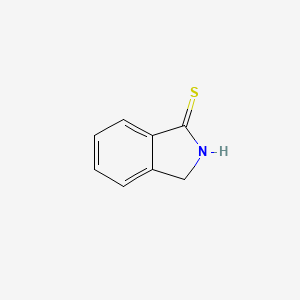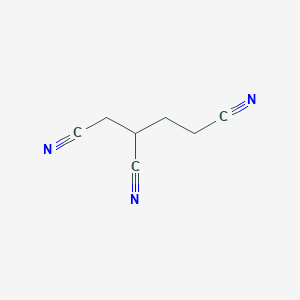
1,2,4-Butanetricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Butanetricarbonitrile: is an organic compound with the molecular formula C7H7N3 . It is a nitrile derivative, characterized by the presence of three cyano groups attached to a butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Butanetricarbonitrile can be synthesized through various methods. One common approach involves the reaction of butane derivatives with cyanide sources under controlled conditions. For instance, the reaction of 1,2,4-butanetriol with cyanogen bromide in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Butanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,4-Butanetricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2,4-butanetricarbonitrile involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and conditions .
Comparaison Avec Des Composés Similaires
1,2,4-Butanetriol: A related compound with hydroxyl groups instead of cyano groups.
1,4-Butanediol: Another similar compound with two hydroxyl groups.
1,2,4-Butanetriol trinitrate: A nitrated derivative used as an energetic material
Uniqueness: 1,2,4-Butanetricarbonitrile is unique due to its three cyano groups, which impart distinct chemical properties and reactivity compared to other butane derivatives. This makes it valuable in specific synthetic and industrial applications where such reactivity is desired .
Propriétés
Numéro CAS |
5238-65-3 |
|---|---|
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
butane-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C7H7N3/c8-4-1-2-7(6-10)3-5-9/h7H,1-3H2 |
Clé InChI |
VSDGXRKPOJEXFE-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CC#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


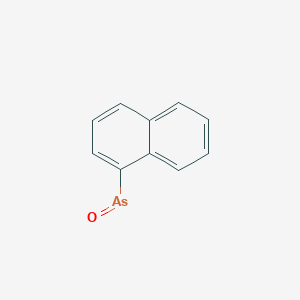

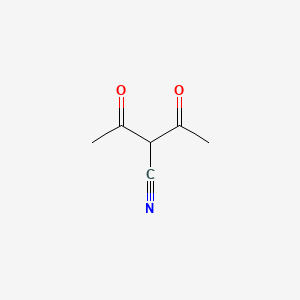
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
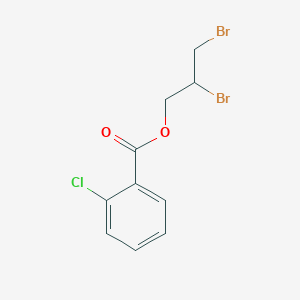
![diethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3-methylpyrrole-2,4-dicarboxylate](/img/structure/B14739668.png)

